Bienvenue dans la boutique en ligne BenchChem!

Orlistat

Obesity pharmacotherapy Lipase inhibitor Gastrointestinal tolerability

Orlistat (tetrahydrolipstatin, CAS 96829-58-2) is a β-lactone-containing small molecule originally derived from the natural product lipstatin isolated from Streptomyces toxytricini. It functions as a gastrointestinal lipase inhibitor that covalently and irreversibly inactivates pancreatic and gastric lipases within the gut lumen, thereby reducing dietary fat absorption by approximately 30% at the recommended therapeutic dose of 120 mg three times daily.

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
CAS No. 96829-58-2
Cat. No. B1677487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrlistat
CAS96829-58-2
Synonyms1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl-2-formamido-4-methylvalerate
Alli
orlistat
Ro 18 0647
Ro-18-0647
tetrahydrolipastatin
tetrahydrolipstatin
THLP
Xenical
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
InChIKeyAHLBNYSZXLDEJQ-FWEHEUNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.
9.19e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Orlistat (CAS 96829-58-2) – Gastrointestinal Lipase Inhibitor Procurement and Selection Baseline


Orlistat (tetrahydrolipstatin, CAS 96829-58-2) is a β-lactone-containing small molecule originally derived from the natural product lipstatin isolated from Streptomyces toxytricini. It functions as a gastrointestinal lipase inhibitor that covalently and irreversibly inactivates pancreatic and gastric lipases within the gut lumen, thereby reducing dietary fat absorption by approximately 30% at the recommended therapeutic dose of 120 mg three times daily [1]. Unlike centrally acting appetite suppressants or incretin-based therapies, orlistat acts non-systemically with minimal absorption (peak plasma concentrations remain below 5 ng/mL), a property that fundamentally distinguishes it from other anti-obesity pharmacotherapies [2]. It is available as both a prescription 120 mg formulation (Xenical and authorized generics) and an over-the-counter 60 mg formulation (Alli) in multiple jurisdictions worldwide.

Why Orlistat Cannot Be Interchanged with Other Lipase Inhibitors or Anti-Obesity Agents


Although multiple compounds target gastrointestinal lipases, direct interchange between orlistat and even its closest analog cetilistat introduces measurable differences in clinical tolerability and patient persistence. Orlistat’s irreversible covalent binding to the active-site serine of pancreatic and gastric lipases produces a distinct pharmacodynamic profile—its inhibition persists until new enzyme is synthesized, whereas reversible inhibitors exhibit dynamic on/off kinetics dependent on local concentration [1]. Moreover, cross-class substitution with GLP-1 receptor agonists, phentermine-topiramate, or naltrexone-bupropion entails entirely different mechanisms (central appetite regulation vs. peripheral fat malabsorption), non-overlapping adverse event spectra, and an order-of-magnitude difference in weight-loss magnitude, rendering class-level assumptions about therapeutic equivalence invalid [2]. The quantitative evidence below demonstrates exactly where orlistat’s differentiation is verifiable and procurement-relevant.

Orlistat Product-Specific Quantitative Differentiation Evidence Guide


Head-to-Head Clinical Comparison: Orlistat vs. Cetilistat—Equivalent Weight Loss but Significantly Higher GI Tolerability Burden

In a 12-week randomized, double-blind Phase 2 trial in obese patients with type 2 diabetes, orlistat 120 mg t.i.d. produced body weight reduction of 3.78 kg (P = 0.008 vs. placebo), which was statistically indistinguishable from cetilistat 120 mg t.i.d. (4.32 kg, P = 0.0002) [1]. However, the tolerability profiles diverged substantially. In a separate Phase I study, steatorrhoea events per subject were 4.11 in the orlistat group compared to 0.14–1.81 across cetilistat dose groups, representing an approximately 2.3- to 29-fold higher frequency of oily stool with orlistat [2]. Discontinuation due to adverse events in the orlistat group was significantly worse than in the 120 mg cetilistat and placebo groups, driven entirely by gastrointestinal adverse events [1].

Obesity pharmacotherapy Lipase inhibitor Gastrointestinal tolerability Clinical trial

Cross-Class Weight Loss Efficacy: Orlistat Produces Modest Placebo-Subtracted Weight Loss vs. 52-Trial Meta-Analytic Benchmark

A comprehensive 2024 JAMA review of meta-analytic data establishes the relative weight-loss potency hierarchy of FDA-approved anti-obesity medications. Orlistat produced 3.1% greater weight loss relative to placebo (52 RCTs; 16,964 participants; 95% CI 2.7%–3.5%) [1]. In comparison, phentermine-topiramate achieved 8.0% (5 RCTs; 3,407 participants), naltrexone-bupropion 4.1% (6 RCTs; 9,949 participants), liraglutide 4.7% (18 RCTs; 6,321 participants), semaglutide 11.4% (5 RCTs; 4,421 participants), and tirzepatide 15 mg 12.4% (6 RCTs; 1,972 participants) [1]. Orlistat’s effect magnitude is the smallest among currently available agents, yet it is supported by the largest clinical trial evidence base (52 RCTs, the highest number among all analyzed drugs), providing uniquely robust statistical precision for its efficacy estimate.

Weight management Meta-analysis Anti-obesity medication Effect size

Enzyme Selectivity: Orlistat Exhibits >1,000-Fold Selectivity for Lipase Over Non-Lipase Hydrolases

In the foundational biochemical characterization of tetrahydrolipstatin (orlistat), Hadváry et al. demonstrated that pancreatic lipase from multiple species including human is inhibited with comparable high potency through progressive covalent inactivation, while other hydrolases tested were at least a thousand times less potently inhibited [1]. This selectivity profile was assessed using a panel of hydrolases including phospholipase A2 and trypsin, where even at an inhibitor concentration of 200 μM, these non-lipase enzymes were not inhibited [1]. In contrast, many synthetic and natural product-derived lipase inhibitors in development (e.g., flavonoids, polyphenols) exhibit multi-target hydrolase inhibition or off-target activity at micromolar concentrations, limiting their utility as pharmacological tool compounds or therapeutic leads.

Enzymology Lipase inhibitor Selectivity In vitro pharmacology

In Vitro Inhibitory Potency: Orlistat IC50 0.73 μM (Pancreatic Lipase) vs. Synthetic Inhibitor ARM-2 IC50 35.83 μM—49-Fold Potency Differential

In a standardized pancreatic lipase inhibition assay, orlistat demonstrated an IC50 of 0.73 ± 0.02 μM with an irreversible inhibition mode (non-competitive, covalent) and a Ki of 0.24 μM [1]. In a separate comparative study, the synthetic inhibitor ARM-2 exhibited an IC50 of 35.83 ± 12.44 μM (>49-fold weaker) with noncompetitive reversible inhibition, while RA-5 showed an IC50 of 27.57 ± 8.51 μM with mixed-type inhibition [2]. Orlistat’s irreversible covalent binding to the active-site serine distinguishes it mechanistically from the reversible, non-covalent inhibition exhibited by most synthetic and natural product-derived pancreatic lipase inhibitors, which typically require sustained high local concentrations to maintain enzyme blockade.

Pancreatic lipase IC50 Irreversible inhibition Drug discovery

Pharmacodynamic Equivalence Across Formulations: Generic Orlistat Demonstrates Fecal Fat Excretion Matched to Branded Xenical

A 2025 single-blind crossover study (n = 20 healthy volunteers) compared the pharmacodynamic properties of modified-release orlistat (MR-O) with conventional Xenical (Conv-O, 120 mg orlistat t.i.d. for 9 days). Fecal fat percentage increased from a baseline of 3.8% to 13.5% in both treatment groups, confirming pharmacodynamic equivalence between the test formulation and the branded reference product [1]. Separately, a comparative enzymatic inhibition assay across three commercial orlistat capsule products (Orlislim, Xenical, Slimcare) reported pancreatic lipase IC50 values of 6.14, 8.43, and 7.80 μg/mL respectively, demonstrating comparable in vitro inhibitory potency across multi-source products [2]. Orlistat peak plasma concentration remained below 5 ng/mL for all tested formulations, with acarbose levels mostly undetectable in the combination product, confirming minimal systemic absorption [1].

Bioequivalence Pharmacodynamics Generic substitution Formulation comparison

Orlistat – Evidence-Backed Research and Industrial Application Scenarios


Clinical Obesity Pharmacotherapy When Peripheral Mechanism of Action Is Preferred Over Centrally Acting Agents

In patient populations where centrally acting anorectics (phentermine-topiramate, naltrexone-bupropion) are contraindicated due to cardiovascular risk, psychiatric comorbidity, or potential for abuse, orlistat remains the only FDA-approved agent that acts exclusively within the gastrointestinal lumen with negligible systemic absorption (<5 ng/mL peak plasma) [1]. Its 3.1% placebo-subtracted weight loss, drawn from 52 RCTs involving 16,964 participants, provides the most statistically robust efficacy estimate of any anti-obesity medication, making it appropriate when predictable, non-systemic therapy is prioritized over maximum weight reduction .

Reference Standard for In Vitro Pancreatic Lipase Inhibition Screening Assays

Orlistat’s irreversible covalent inhibition of pancreatic lipase (IC50 0.73 ± 0.02 μM; Ki 0.24 μM) and >1,000-fold selectivity over non-lipase hydrolases establish it as the appropriate positive control and reference inhibitor for high-throughput screening and structure-activity relationship studies of novel anti-obesity compounds [1][2]. Its mechanistic clarity (active-site serine acylation) and commercial availability as a characterized reference standard make it indispensable for assay validation, unlike poorly characterized natural product extracts or reversible inhibitors with unknown selectivity profiles.

Generic Pharmaceutical Development and Bioequivalence Bridging Studies

Pharmacodynamic equivalence between generic orlistat products and the reference listed drug (Xenical) has been quantitatively established through fecal fat excretion endpoints (%FFE increasing from 3.8% to 13.5% for both test and reference formulations) and corroborated by in vitro pancreatic lipase IC50 assays (inter-product IC50 range: 6.14–8.43 μg/mL) [3]. This provides a regulatory-acceptable, clinically meaningful PD endpoint for abbreviated new drug applications (ANDAs) and formulation optimization studies where systemic pharmacokinetic bridging is infeasible due to orlistat’s minimal absorption profile.

Orlistat as a Tool Compound in Cancer Biology Research Targeting Fatty Acid Synthase

Beyond its canonical lipase-inhibitory activity, orlistat inhibits the thioesterase domain of fatty acid synthase (FASN) with an apparent Ki of approximately 0.1 μM for the human enzyme, and suppresses proliferation of PC3 prostate cancer cells in a concentration-dependent manner . Its dual-target pharmacology (lipase + FASN) and commercial availability as a well-characterized small molecule make it a useful chemical probe for studying lipid metabolism in cancer, provided that researchers account for its concurrent lipase inhibition when interpreting cellular phenotypes in lipid-rich culture conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Orlistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.